Cas no 458541-37-2 (Pyrimidine, 4-(4-chlorophenyl)- (9CI))

Pyrimidine, 4-(4-chlorophenyl)- (9CI) is a chlorinated pyrimidine derivative with a phenyl substituent at the 4-position. This compound is of interest in organic synthesis and pharmaceutical research due to its structural motif, which is commonly found in bioactive molecules. The presence of the 4-chlorophenyl group enhances its potential as an intermediate in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its well-defined aromatic and heterocyclic framework allows for further functionalization, making it a versatile building block in medicinal chemistry. The compound is typically characterized by high purity and stability, ensuring reliable performance in synthetic applications.
Pyrimidine, 4-(4-chlorophenyl)- (9CI) structure
458541-37-2 structure
Product Name:Pyrimidine, 4-(4-chlorophenyl)- (9CI)
CAS No:458541-37-2
MF:C10H7ClN2
MW:190.628980875015
CID:930058
PubChem ID:3301511
Update Time:2025-06-28

Pyrimidine, 4-(4-chlorophenyl)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Pyrimidine, 4-(4-chlorophenyl)- (9CI)
    • 4-(4-Chlorophenyl)pyrimidine
    • 4-(4-chloro-phenyl)pyridine
    • 4-(4-chloro-phenyl)-pyridine
    • 4-(4-chlorophenyl)-pyrimidine
    • 4-(4-Chlor-phenyl)-pyridin
    • 4-(p-Chlorphenyl)-pyridin
    • 4-p-Chlorphenyl-pyridin
    • AB07793
    • AC1L73KY
    • NSC193507
    • SureCN196861
    • VLTUEYYJOSBGBU-UHFFFAOYSA-N
    • AKOS024326544
    • SB56245
    • SCHEMBL4658813
    • 4-(4-CHLORO-PHENYL)-PYRIMIDINE
    • 6-(4-chlorophenyl)pyrimidine
    • 458541-37-2
    • Inchi: 1S/C10H7ClN2/c11-9-3-1-8(2-4-9)10-5-6-12-7-13-10/h1-7H
    • InChI Key: VLTUEYYJOSBGBU-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1C=CN=CN=1

Computed Properties

  • Exact Mass: 190.03
  • Monoisotopic Mass: 190.03
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 25.8Ų

Pyrimidine, 4-(4-chlorophenyl)- (9CI) Pricemore >>

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Additional information on Pyrimidine, 4-(4-chlorophenyl)- (9CI)

Comprehensive Overview of Pyrimidine, 4-(4-chlorophenyl)- (9CI) (CAS No. 458541-37-2)

Pyrimidine, 4-(4-chlorophenyl)- (9CI), with the CAS number 458541-37-2, is a specialized organic compound belonging to the pyrimidine family. This heterocyclic aromatic compound is characterized by its unique molecular structure, featuring a 4-chlorophenyl substituent attached to the pyrimidine ring. Its distinct chemical properties make it a subject of interest in pharmaceutical research, agrochemical development, and material science. The compound's CAS registry number 458541-37-2 ensures precise identification in global chemical databases, facilitating research and regulatory compliance.

In recent years, the demand for pyrimidine derivatives has surged due to their versatility in drug discovery and development. Researchers are particularly intrigued by the potential of 4-(4-chlorophenyl)pyrimidine as a building block for novel therapeutic agents. Its structural motif is frequently explored in the design of kinase inhibitors, antiviral compounds, and anti-inflammatory drugs. The chlorophenyl moiety enhances the compound's lipophilicity, which can improve membrane permeability—a critical factor in drug bioavailability.

The synthesis of Pyrimidine, 4-(4-chlorophenyl)- (9CI) typically involves palladium-catalyzed cross-coupling reactions or condensation methodologies, reflecting modern trends in green chemistry and sustainable synthesis. These methods align with the growing emphasis on environmentally friendly processes in the chemical industry. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to verify the purity and structural integrity of this compound, ensuring it meets the stringent requirements of research and industrial applications.

Beyond pharmaceuticals, CAS 458541-37-2 has garnered attention in material science, particularly in the development of organic semiconductors and liquid crystals. The pyrimidine core contributes to electron-deficient characteristics, making it valuable for optoelectronic devices. This aligns with the global push for advanced materials in renewable energy technologies, such as organic photovoltaics (OPVs) and light-emitting diodes (OLEDs).

Frequently asked questions about Pyrimidine, 4-(4-chlorophenyl)- (9CI) include inquiries about its solubility, stability, and commercial availability. The compound is generally soluble in organic solvents like DMSO and dichloromethane, but exhibits limited water solubility—a property often modified through derivatization for specific applications. Stability data indicate that it should be stored under inert conditions to prevent degradation, a common consideration for heterocyclic compounds.

In the context of AI-driven drug discovery, 458541-37-2 represents an interesting case study. Computational chemists utilize such pyrimidine scaffolds in virtual screening and molecular docking simulations to predict biological activity. This intersects with trending topics like machine learning in chemistry and high-throughput screening, areas receiving substantial investment from both academia and industry.

Regulatory aspects of Pyrimidine, 4-(4-chlorophenyl)- (9CI) comply with standard chemical safety protocols, with material safety data sheets (MSDS) providing handling guidelines. While not classified as hazardous under normal conditions, proper laboratory practices are recommended—addressing another common search query regarding workplace safety with specialty chemicals.

The future research trajectory for CAS 458541-37-2 appears promising, with patent literature revealing ongoing investigations into its antimicrobial and anticancer potentials. These developments resonate with current global health priorities, including the search for new antibiotics and targeted cancer therapies. The compound's structure-activity relationships continue to be refined through structure-based drug design approaches.

From a commercial perspective, suppliers of 4-(4-chlorophenyl)pyrimidine typically offer custom synthesis services and bulk quantities, catering to the evolving needs of research institutions and pharmaceutical companies. Pricing trends reflect the compound's niche status, with purity grades (>98%) commanding premium values in the fine chemicals market.

In conclusion, Pyrimidine, 4-(4-chlorophenyl)- (9CI) (458541-37-2) exemplifies the importance of heterocyclic chemistry in modern science. Its multifaceted applications—spanning medicine, materials, and computational chemistry—ensure its continued relevance in cutting-edge research. As synthetic methodologies advance and analytical techniques become more sophisticated, this pyrimidine derivative will likely play an increasingly significant role in addressing contemporary scientific challenges.

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